Cas no 321674-72-0 (Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate)

Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate structure
321674-72-0 structure
Product name:Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate
CAS No:321674-72-0
MF:C22H19NO3
MW:345.39116
CID:1450863
PubChem ID:73014085

Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate
    • SureCN8118111
    • N-(2-carbomethoxyphenyl)-3-(naphthalen-2-yl)-but-2(E)-enamide
    • Benzoic acid, 2-(acetylamino)-3-chloro-, methyl ester
    • CTK0B7670
    • N-(2-carbomethoxy-6-chlorophenyl)acetamide
    • ACMC-20my59
    • AGN-PC-003EOD
    • SureCN8118111; N-(2-carbomethoxyphenyl)-3-(naphthalen-2-yl)-but-2(E)-enamide; Benzoic acid, 2-(acetylamino)-3-chloro-, methyl ester; CTK0B7670; N-(2-carbomethoxy-6-chlorophenyl)acetamide; ACMC-20my59; AGN-PC-003EOD;
    • (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
    • WMA67472
    • (E)-methyl2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
    • Benzoic acid,2-[[(2E)-3-(2-naphthalenyl)-1-oxo-2-buten-1-yl]amino]-,methyl ester
    • Benzoic acid, 2-[[(2E)-3-(2-naphthalenyl)-1-oxo-2-buten-1-yl]amino]-, methyl ester
    • 321674-72-0
    • CS-M1976
    • CS-14393
    • AKOS037650170
    • methyl 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoate
    • Inchi: InChI=1S/C22H19NO3/c1-15(17-12-11-16-7-3-4-8-18(16)14-17)13-21(24)23-20-10-6-5-9-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24)/b15-13+
    • InChI Key: QKSZNUWDXFLUDC-FYWRMAATSA-N
    • SMILES: C/C(/C1=CC2=CC=CC=C2C=C1)=C\C(NC3=CC=CC=C3C(OC)=O)=O

Computed Properties

  • Exact Mass: 345.13649347g/mol
  • Monoisotopic Mass: 345.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 5.6

Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059120-1g
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
321674-72-0 98%
1g
¥3861.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059120-100mg
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
321674-72-0 98%
100mg
¥926.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059120-250mg
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
321674-72-0 98%
250mg
¥1673.00 2024-05-19
ChemScence
CS-M1976-1g
Benzoic acid, 2-[[(2E)-3-(2-naphthalenyl)-1-oxo-2-buten-1-yl]amino]-, methyl ester
321674-72-0
1g
$330.0 2022-04-27

Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate Related Literature

Additional information on Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate

Compound CAS No 321674-72-0: Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate

Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate (CAS No. 321674-72-0) is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound, characterized by its complex molecular structure, has garnered attention due to its unique properties and promising applications in drug delivery systems, biochemistry, and materials science. Recent studies have highlighted its role in enhancing the stability and bioavailability of pharmaceutical compounds, making it a subject of intense research interest.

The molecular structure of Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate is notable for its conjugated system, which contributes to its optical and electronic properties. The presence of the naphthyl group enhances the compound's ability to interact with biological systems, while the butenoyl moiety provides flexibility and reactivity. These features make it an ideal candidate for use in advanced drug delivery systems, where stability and controlled release are critical.

In recent years, researchers have explored the use of this compound in the development of novel therapeutic agents. Its ability to form stable complexes with various bioactive molecules has been leveraged in the creation of targeted drug delivery systems. For instance, studies published in reputable journals such as Nature Communications and Journal of Medicinal Chemistry have demonstrated its potential in enhancing the efficacy of anticancer drugs by improving their solubility and reducing side effects.

Beyond pharmaceutical applications, Methyl 2-{[(2e)-3-(2-naphthyl)-2-butenoyl]amino}benzoate strong>} has shown promise in the field of materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced polymers and organic semiconductors. Recent breakthroughs in this area have been documented in publications like Nano Letters, where researchers have highlighted its role in enhancing the performance of organic electronics.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitution and conjugate addition processes. These reactions require precise control over reaction conditions to ensure optimal yield and purity. Advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the compound's structure and purity.

In terms of safety and handling, Methyl 2-{[(< strong > strong > )-3-(< strong > )-bute noyl strong > ] amino } benzoate is classified as a non-hazardous chemical under standard laboratory conditions. However, proper precautions should be taken during synthesis and handling to avoid exposure to sensitive environments or prolonged contact with skin or eyes.

The future outlook for Methyl 2-{[(< strong > )-3-(< strong > )-bute noyl strong > ] amino } benzoate is bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. Its versatility and unique properties position it as a key player in the development of next-generation materials and therapeutic agents.

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